molecular formula C17H15ClN2O2 B5185601 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide

7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B5185601
M. Wt: 314.8 g/mol
InChI Key: WCYSDUSOUXYIQL-UHFFFAOYSA-N
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Description

7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a critical role in various cellular processes.

Mechanism of Action

7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII selectively inhibits 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen synthesis, gene expression, and apoptosis. 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII binds to the ATP-binding site of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have several biochemical and physiological effects, including the inhibition of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide activity, induction of apoptosis, cell cycle arrest, and improvement of insulin sensitivity and glucose metabolism. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to protect neurons from cell death and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is its selectivity for 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, which minimizes off-target effects. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is its relatively low potency, which may limit its therapeutic efficacy in certain diseases.

Future Directions

There are several future directions for the use of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII. One potential application is in the treatment of cancer, where 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII may be used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII may be useful in the treatment of neurodegenerative disorders, where it may be used to improve cognitive function and protect neurons from cell death. Finally, further studies are needed to optimize the potency and selectivity of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII for its potential therapeutic applications.
Conclusion
In conclusion, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is a small molecule compound that has been extensively studied for its potential therapeutic applications. It selectively inhibits 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, leading to the inhibition of downstream signaling pathways and the observed therapeutic effects. 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have several biochemical and physiological effects, including the inhibition of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide activity, induction of apoptosis, cell cycle arrest, and improvement of insulin sensitivity and glucose metabolism. While 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has several advantages for lab experiments, further studies are needed to optimize its potency and selectivity for its potential therapeutic applications.

Synthesis Methods

The synthesis of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII involves several steps, including the preparation of the starting materials, reaction with appropriate reagents, and purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.

Scientific Research Applications

7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to protect neurons from cell death and improve cognitive function. In diabetes, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

7-chloro-3,5-dimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-10-7-13-11(2)15(22-16(13)14(18)8-10)17(21)20-9-12-3-5-19-6-4-12/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYSDUSOUXYIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide

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